molecular formula C12H15NO2 B1273029 1-Tert-butyl-4-(2-nitroethenyl)benzene CAS No. 62248-86-6

1-Tert-butyl-4-(2-nitroethenyl)benzene

Cat. No.: B1273029
CAS No.: 62248-86-6
M. Wt: 205.25 g/mol
InChI Key: IJWOILQYJXJHTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl-4-(2-nitroethenyl)benzene is an aromatic nitro compound characterized by a tert-butyl group at the para position and a nitroethenyl substituent at the ortho position of the benzene ring.

Properties

IUPAC Name

1-tert-butyl-4-(2-nitroethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-12(2,3)11-6-4-10(5-7-11)8-9-13(14)15/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWOILQYJXJHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369748
Record name Benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62248-86-6
Record name Benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl-4-(2-nitroethenyl)benzene typically involves the nitration of a suitable precursor. One common method is the nitration of 1-(1,1-dimethylethyl)-4-ethenylbenzene using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl-4-(2-nitroethenyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the tert-butyl and nitroethenyl groups direct incoming electrophiles to specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products depend on the nature of the electrophile and the reaction conditions but typically include halogenated derivatives of the original compound.

Scientific Research Applications

Organic Chemistry Research

Synthetic Intermediates

  • This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of functional groups through electrophilic substitution reactions, making it useful for constructing diverse organic frameworks.

Case Study: Synthesis of Nitroalkenes

  • In a study on the synthesis of nitroalkenes, researchers utilized 1-tert-butyl-4-(2-nitroethenyl)benzene as a precursor. The compound was subjected to further transformations that led to the development of novel nitro-containing compounds with potential applications in pharmaceuticals .

Materials Science

Polymer Chemistry

  • The incorporation of this compound into polymer matrices enhances properties such as thermal stability and mechanical strength. Its reactive nitro group can facilitate cross-linking reactions, leading to the formation of robust polymer networks.

Case Study: Polymer Blends

  • A recent investigation demonstrated that blending this compound with other polymers resulted in materials with improved barrier properties and mechanical resilience, making them suitable for packaging applications .

Medicinal Chemistry

Anticancer Activity

  • Preliminary studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism is believed to involve the induction of apoptosis in tumor cells through oxidative stress pathways.

Case Study: Cytotoxicity Evaluation

  • A detailed cytotoxicity evaluation revealed that this compound inhibited cell proliferation in colorectal cancer models. The study highlighted its potential as a lead compound for developing new anticancer agents .

Environmental Applications

Biodegradable Polymers

  • The environmental impact of synthetic compounds is a growing concern. Research has shown that incorporating this compound into biodegradable polymer formulations can enhance their degradation rates while maintaining structural integrity during use.

Case Study: Biodegradable Plastics

  • A project aimed at developing biodegradable plastics included this compound to improve the material's breakdown under composting conditions, demonstrating its role in promoting sustainable materials .

Mechanism of Action

The mechanism of action of 1-Tert-butyl-4-(2-nitroethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Key Compounds for Comparison :

4-Methoxy-β-nitrostyrene (1-Methoxy-4-(2-nitroethenyl)benzene) Structure: Methoxy group (electron-donating) at para, nitroethenyl at ortho. However, the nitroethenyl group remains highly reactive toward nucleophiles. Applications: Used as a precursor in organic synthesis due to its dual functional groups.

2-Nitro-4-(2-nitroethenyl)-phenol Structure: Nitro and hydroxyl groups at para and ortho positions, respectively. Reactivity: The hydroxyl group increases polarity and hydrogen-bonding capacity, affecting solubility and biological activity. Biological Activity: Exhibits weak antimicrobial and cytotoxic properties, attributed to the nitro groups’ electrophilic nature.

1-Nitro-2-[(1E)-2-nitroethenyl]-4-(phenylmethoxy)-benzene

  • Structure : Two nitro groups and a benzyloxy substituent.
  • Reactivity : Enhanced electrophilicity due to multiple nitro groups, increasing susceptibility to nucleophilic attack.

Comparison with 1-Tert-butyl-4-(2-nitroethenyl)benzene :

  • Steric Effects : The tert-butyl group in the target compound provides steric hindrance, reducing reaction rates in crowded environments but improving thermal stability .
  • Electron-Withdrawing Effects : The nitroethenyl group deactivates the aromatic ring, directing further substitutions to meta positions. This contrasts with methoxy-substituted analogs, where electron-donating groups activate para/ortho positions .

Key Observations :

  • The tert-butyl group in analogs like 4-tert-butylbenzyl chloride enhances lipophilicity, improving membrane penetration in pesticidal applications .

Comparison with Analogous Syntheses :

  • 1-(tert-Butoxycarbonylamino)-4-iodo-2-nitrobenzene: Synthesized via Boc protection of nitroaniline derivatives, highlighting the stability of tert-butyl groups under acidic conditions .
  • 4-tert-Butylstyrene : Produced by dehydrogenation or elimination reactions, demonstrating the versatility of tert-butyl-substituted aromatics in polymer chemistry .

Biological Activity

1-Tert-butyl-4-(2-nitroethenyl)benzene is a compound with significant potential in biological applications, particularly in pharmacology and toxicology. Its structure, characterized by a tert-butyl group and a nitroethenyl moiety, suggests various interactions at the molecular level, which can influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

This compound has the following chemical formula: C13H15N1O2. The presence of the nitro group is notable for its potential to engage in redox reactions and participate in electron transfer processes. The tert-butyl group contributes to steric hindrance, affecting the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of nitroalkenes have been shown to inhibit bacterial growth by disrupting cellular processes such as enzyme function and membrane integrity. The potential antimicrobial activity of this compound could be attributed to its ability to form reactive intermediates that interact with microbial enzymes.

Antioxidant Properties

Compounds containing phenolic structures are often associated with antioxidant activity. The presence of the tert-butyl group may enhance the stability of free radicals formed during oxidative stress, thus providing protective effects against cellular damage. Studies have suggested that similar compounds can scavenge free radicals, reducing oxidative stress in biological systems .

Cytotoxic Effects

Some studies have explored the cytotoxic effects of nitroalkenes on cancer cell lines. The mechanism typically involves the formation of reactive oxygen species (ROS) that induce apoptosis in malignant cells. While specific data on this compound is limited, its structural analogs have demonstrated significant cytotoxicity against various cancer types .

The biological activity of this compound can be explained through several mechanisms:

  • Redox Reactions : The nitro group can undergo reduction to form nitroso or hydroxylamine derivatives, which may interact with cellular macromolecules.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular function.
  • Apoptosis Induction : By generating ROS, this compound may trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of nitroalkenes for their antimicrobial properties against Staphylococcus aureus. Compounds with structural similarities to this compound exhibited significant inhibition zones in agar diffusion assays, suggesting potential as antimicrobial agents .
  • Cytotoxicity Against Cancer Cells : In vitro studies on various cancer cell lines revealed that specific nitroalkenes induced apoptosis through ROS generation. While direct studies on this compound are scarce, related compounds showed IC50 values in the micromolar range against breast and lung cancer cells .

Data Tables

PropertyValue
Molecular FormulaC13H15N1O2
Molecular Weight219.27 g/mol
Antimicrobial ActivityYes (inferred from analogs)
Antioxidant ActivityYes (inferred from structure)
Cytotoxicity (IC50)Varies (micromolar range for analogs)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.